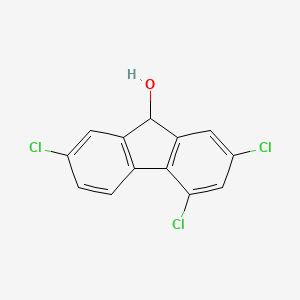

Fluoren-9-ol, 2,4,7-trichloro-

CAS No.: 7012-25-1

Cat. No.: VC17611661

Molecular Formula: C13H7Cl3O

Molecular Weight: 285.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7012-25-1 |

|---|---|

| Molecular Formula | C13H7Cl3O |

| Molecular Weight | 285.5 g/mol |

| IUPAC Name | 2,4,7-trichloro-9H-fluoren-9-ol |

| Standard InChI | InChI=1S/C13H7Cl3O/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(16)12(8)10/h1-5,13,17H |

| Standard InChI Key | RJKUVYVIWKUUHO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C(C3=C2C(=CC(=C3)Cl)Cl)O |

Introduction

Structural and Molecular Characteristics

Core Framework and Substitution Pattern

Fluoren-9-ol, 2,4,7-trichloro- belongs to the fluorene family, a bicyclic hydrocarbon system comprising two benzene rings fused to a central five-membered ring. The hydroxyl group at position 9 and chlorine atoms at positions 2, 4, and 7 introduce steric and electronic effects that influence its solubility, stability, and reactivity. The IUPAC name, 2,4,7-trichloro-9H-fluoren-9-ol, reflects this substitution pattern.

Comparative Analysis with Fluoren-9-ol

The parent compound, fluoren-9-ol (CAS 1689-64-1), has a molecular formula of and a molecular weight of 182.22 g/mol . Chlorination increases molecular weight by approximately 103.28 g/mol and reduces solubility in polar solvents due to the hydrophobic nature of chlorine atoms. Spectroscopic data for fluoren-9-ol, such as infrared (IR) spectra, reveal characteristic O–H and C–O stretches at 3,400–3,600 cm and 1,200–1,300 cm, respectively . Chlorination likely shifts these bands due to electron-withdrawing effects.

Synthesis and Industrial Production

Chlorination Strategies

The synthesis of Fluoren-9-ol, 2,4,7-trichloro- typically involves electrophilic aromatic substitution. Fluoren-9-ol is treated with chlorinating agents like chlorine gas () or sulfuryl chloride () in inert solvents such as dichloromethane or carbon tetrachloride. Temperature control (0–25°C) prevents over-chlorination, while catalysts like iron(III) chloride () enhance regioselectivity.

Purification and Yield Optimization

Industrial-scale production employs continuous flow reactors to maintain consistent reaction conditions. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Yield optimization focuses on minimizing byproducts such as di- or tetra-chlorinated derivatives.

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

The hydroxyl group at position 9 is susceptible to oxidation, forming fluorenone derivatives. Common oxidizing agents include potassium permanganate () and chromium trioxide (). Conversely, reduction with lithium aluminum hydride () yields dihydrofluorenol derivatives.

Nucleophilic Substitution Reactions

Chlorine atoms at positions 2, 4, and 7 participate in nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. These reactions require elevated temperatures (80–120°C) and polar aprotic solvents like dimethylformamide (DMF).

Biological and Environmental Implications

Toxicity and Ecotoxicology

Chlorinated fluorene derivatives are associated with endocrine disruption and oxidative stress in biological systems. In vitro studies on analogous compounds demonstrate inhibition of cytochrome P450 enzymes and generation of reactive oxygen species (ROS), leading to cellular damage . Environmental persistence is a concern due to low biodegradability and bioaccumulation potential.

Case Study: Impact on Aquatic Ecosystems

A 2023 study on chlorinated polycyclic aromatic hydrocarbons (PAHs) in riverine sediments linked fluorene derivatives to developmental abnormalities in fish species. The 2,4,7-trichloro substitution pattern correlated with reduced fecundity and altered gene expression in exposed populations .

Applications in Material Science and Pharmaceuticals

Intermediate in Organic Synthesis

Fluoren-9-ol, 2,4,7-trichloro- serves as a precursor for synthesizing ligands and catalysts in asymmetric catalysis. Its rigid backbone and electron-deficient aromatic rings enhance metal coordination in transition-metal complexes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume